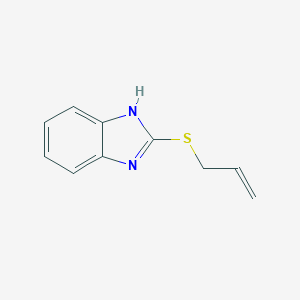
Pyridine-3,5-diol
Vue d'ensemble
Description
Pyridine-3,5-diol, also known as 3,5-Pyridinediol, is a chemical compound with the molecular formula C5H5NO2 and CAS Number: 3543-02-0 . It has a molecular weight of 111.1 . It is typically stored in a dry room at room temperature .
Synthesis Analysis
While specific synthesis methods for Pyridine-3,5-diol were not found in the search results, pyridine compounds can be synthesized through various methods. For instance, pyridine scaffolds can be synthesized by the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace . Arthur Hantzsch also synthesized pyridine compounds through a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia .
Molecular Structure Analysis
The molecular structure of Pyridine-3,5-diol consists of a pyridine ring with hydroxyl groups attached at the 3rd and 5th positions . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 441.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .
Chemical Reactions Analysis
While specific chemical reactions involving Pyridine-3,5-diol were not found in the search results, pyridine compounds are known to participate in various chemical reactions. For example, pyridine rings can be activated by in situ reduction caused by metal hydride addition, leading to the formation of nucleophilic enamine intermediates which enable new C–C bond formation .
Physical And Chemical Properties Analysis
Pyridine-3,5-diol is a solid, semi-solid, or liquid at room temperature . It has a molecular refractivity of 28.1±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 11.1±0.5 10-24 cm3 . It also has a molar volume of 79.5±3.0 cm3 .
Applications De Recherche Scientifique
Pharmaceutical Synthesis and Drug Design
Pyridine-3,5-diol serves as a valuable intermediate in pharmaceutical synthesis. Its peptidomimetic functionality, owing to the tautomeric form of 1H-pyridin-2-one, makes it an essential scaffold in drug design. Pharmacophores containing 1H-pyridin-2-ones appear in therapeutic agents such as reverse transcriptase inhibitors, antibiotics, antifungals, anti-allergic drugs, and analgesics. Additionally, modified nucleotides and oligonucleotides can be synthesized using this compound .
Vitamin B Metabolism
Pyridine-3,5-diol is a precursor for vitamin B synthesis. Specifically, it contributes to the formation of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes play crucial roles in cellular energy production and redox reactions. The compound’s presence in vitamin B3 (niacin) underscores its importance in human health .
Plant Alkaloids and Natural Metabolites
While unsubstituted pyridine is rare in living organisms, pyridine derivatives are ubiquitous. Pyridine-3,5-diol occurs naturally as pyridoxine (vitamin B6) and is involved in various plant alkaloids. Notable examples include nicotine, trigonelline, and arecoline. These compounds exhibit diverse biological activities and are essential components of plant defense mechanisms .
Environmental Biodegradation
Understanding the biodegradation of pyridines is crucial for environmental management. Microorganisms play a role in breaking down pyridine derivatives. Recent research has revealed insights into their degradation pathways. For instance, certain bacteria can transform 3-hydroxypyridine, a close relative of 3,5-dihydroxypyridine, in soil environments .
Synthetic Chemistry and Extended π-Systems
Researchers have explored the conversion of pyridine-3,4-diols into bis(perfluoroalkanesulfonates), which serve as substrates for constructing extended π-systems. Palladium-catalyzed coupling reactions using these derivatives offer exciting possibilities for organic synthesis .
Industrial Applications
Pyridine-3,5-diol finds applications in chemical industry processes. For example, whole cells of Burkholderia sp. MAK1 can convert various pyridine derivatives into their 5-hydroxy derivatives. This regioselective oxyfunctionalization method holds promise for preparing pyridin-5-ols and pyridin-N-oxides, which have industrial relevance .
Safety and Hazards
Pyridine-3,5-diol is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Orientations Futures
Mécanisme D'action
Target of Action
Pyridine derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls .
Biochemical Pathways
Pyridine-3,5-diol may be involved in the degradation pathways of pyridine derivatives. For instance, it has been suggested that pyridine-2,5-diol is an intermediate in pyridin-2-ol catabolic pathway . Moreover, it has been found that some bacteria can transform nicotine into renewable hydroxylated-pyridine intermediates, including 2,5-dihydroxypyridine .
Pharmacokinetics
It’s known that the compound is very soluble, indicating high bioavailability .
Result of Action
It’s known that pyridine derivatives can have various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Propriétés
IUPAC Name |
pyridine-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-5(8)3-6-2-4/h1-3,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNXVCDIWGFMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188911 | |
| Record name | Pyridine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,5-diol | |
CAS RN |
3543-02-0 | |
| Record name | 3,5-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-3,5-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH4N289BYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: One interesting synthetic route for 3,5-Dihydroxypyridine starts with a carbohydrate like D-galactose. [, ] Instead of forming the expected azasugar, the reaction undergoes an unusual three-step sequence:
A: Research indicates that 3,5-Dihydroxypyridine derivatives, particularly those with modifications at the C2 position, show promise in addressing conditions involving Matrix Metalloproteinases (MMPs) and the Epidermal Growth Factor (EGF) pathway. [] For example, a derivative with a C2-substituted tetradecyloxy chain (TD-2) exhibited the following effects:
- Inhibition of Gelatinases: TD-2 inhibited the activity and reduced the RNA expression of gelatinases, suggesting potential applications in managing diseases associated with aberrant MMP activity, such as cancer. []
- EGF Pathway Modulation: TD-2 also demonstrated inhibitory effects on Akt, a key component of the EGF signaling cascade, which is often dysregulated in cancer cells. [] This suggests potential for targeting oncogenic signaling.
A: Computational molecular docking studies suggest that a derivative of 3,5-Dihydroxypyridine, specifically 2-(3,4-dihydroxyphenyl)8a H-pyrano[2,3-c]pyridine-3,5-diol, might interact with SspB, a virulence factor of the oral pathogen Streptococcus gordonii. [] Inhibition of SspB could potentially disrupt bacterial adhesion and biofilm formation, leading to new strategies for managing dental plaque and associated oral diseases. []
ANone: Researchers are utilizing a variety of techniques to understand the properties and potential of 3,5-Dihydroxypyridine and its analogs. Some of these include:
- In silico Molecular Docking: This computational approach is used to predict the binding interactions of 3,5-Dihydroxypyridine derivatives with target proteins, such as SspB. []
- Cell-Based Assays: The effects of 3,5-Dihydroxypyridine derivatives on cell viability, gene expression (e.g., MMPs), and signaling pathways (e.g., EGF pathway) can be investigated using cell culture models. []
- Physicochemical Studies: Techniques like alkaline fusion and analysis of the resulting products are used to characterize the properties of 3,5-Dihydroxypyridine and its derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




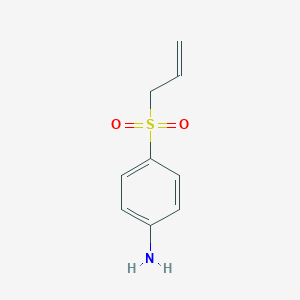
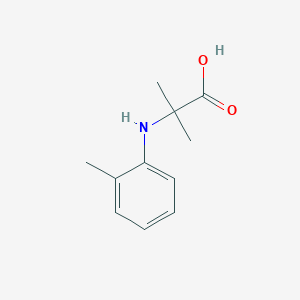
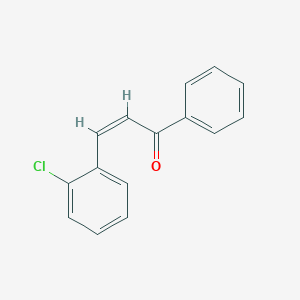
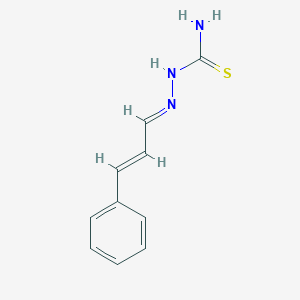
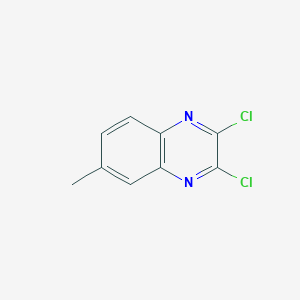
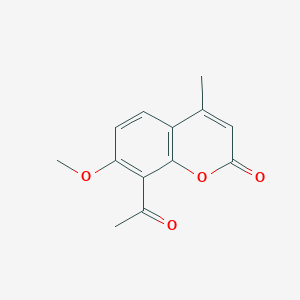

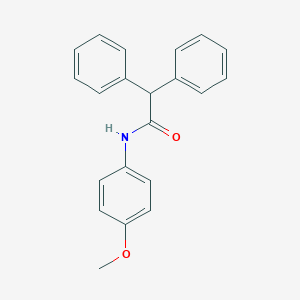
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)
